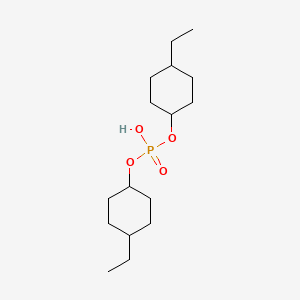

Bis(4-ethylcyclohexyl) hydrogen phosphate

Description

Bis(2-ethylhexyl) hydrogen phosphate (CAS 298-07-7) is a branched alkyl phosphate ester with the molecular formula C₁₆H₃₅O₄P and a molecular weight of 322.43 g/mol . Its IUPAC name is bis(2-ethylhexyl) hydrogen phosphate, and it is commonly abbreviated as D2EHPA in industrial contexts. Structurally, it consists of two 2-ethylhexyl groups attached to a central phosphate group, forming a monoester .

Properties

Molecular Formula |

C16H31O4P |

|---|---|

Molecular Weight |

318.39 g/mol |

IUPAC Name |

bis(4-ethylcyclohexyl) hydrogen phosphate |

InChI |

InChI=1S/C16H31O4P/c1-3-13-5-9-15(10-6-13)19-21(17,18)20-16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

BVKILVUDEKZITM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)OP(=O)(O)OC2CCC(CC2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylcyclohexyl) hydrogen phosphate typically involves the reaction of 4-ethylcyclohexanol with phosphorus oxychloride (POCl3) in the presence of a catalyst . The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 4-ethylcyclohexanol being 1:2. The mixture is stirred at room temperature for several hours, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle, and the generated hydrogen chloride gas is removed continuously. The product is then purified through processes such as washing, filtration, and distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethylcyclohexyl) hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of different organophosphate compounds.

Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphates .

Scientific Research Applications

Chemistry: Bis(4-ethylcyclohexyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions .

Biology: In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for specific biochemical pathways .

Industry: Industrially, this compound is used as a plasticizer, flame retardant, and in the production of specialty polymers .

Mechanism of Action

The mechanism of action of Bis(4-ethylcyclohexyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Properties:

- Solubility : Miscible in organic solvents (e.g., kerosene, toluene) but insoluble in water .

- Applications :

Comparison with Structurally Similar Compounds

This section compares D2EHPA with three analogous organophosphate esters:

Bis(1-methylheptyl) Methylphosphonate (CAS 76341-63-4)

- Molecular Formula : C₁₇H₃₇O₃P

- Molecular Weight : 320.44 g/mol

- Structural Differences :

2-(N-Methyl-N-propylamino)ethylchloride (CAS 763884-48-6)

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- Key Differences :

(2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyldihydrogen Phosphate

- Molecular Formula : C₆H₁₁O₁₀P

- Molecular Weight : 274.12 g/mol

- Structural Differences :

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Extraction Efficiency : D2EHPA exhibits superior metal ion selectivity (e.g., lanthanides) compared to Bis(1-methylheptyl) methylphosphonate due to its stronger acidity and branched alkyl structure .

- Stability : D2EHPA’s resistance to hydrolysis under acidic conditions makes it preferable in long-term industrial processes .

- Synonym Complexity: D2EHPA has over 30 synonyms (e.g., Di-2-ethylhexyl phosphoric acid, HDEHP), reflecting its widespread adoption .

Biological Activity

Bis(4-ethylcyclohexyl) hydrogen phosphate (D4ECHPA) is a phosphoric acid derivative that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by its chemical structure, which includes two ethylcyclohexyl groups attached to a phosphate moiety. This structure contributes to its solubility and interaction with biological systems.

1. Toxicological Studies

Research indicates that D4ECHPA exhibits significant biological activity, particularly in terms of toxicity. In vitro studies have shown that exposure to D4ECHPA can lead to cytotoxic effects in various cell lines. For instance, a study demonstrated that D4ECHPA induced apoptosis in human liver cells, suggesting potential hepatotoxicity .

2. Enzyme Interaction

D4ECHPA has been shown to interact with several key enzymes involved in metabolic processes. Notably, it induces the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Increased levels of cytochrome P450 were observed in rat liver cytosols following dietary administration of D4ECHPA . This induction suggests that D4ECHPA may influence the metabolism of co-administered drugs.

3. Genotoxicity

Genotoxicity assessments have indicated that D4ECHPA may pose risks of genetic damage. In vitro assays revealed that exposure to this compound resulted in DNA strand breaks and chromosomal aberrations in mammalian cells . These findings raise concerns regarding its potential mutagenic effects.

Case Study 1: Hepatotoxicity in Animal Models

A study involving rats fed with diets containing varying concentrations of D4ECHPA highlighted its hepatotoxic effects. The results showed significant increases in liver enzyme levels, indicating liver damage. Histopathological examinations revealed necrotic changes in liver tissues at higher doses .

Case Study 2: Environmental Impact Assessment

D4ECHPA's environmental impact was assessed through aquatic toxicity tests. The compound exhibited acute toxicity to fish species at low concentrations, raising concerns about its persistence and bioaccumulation potential in aquatic ecosystems .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 298.42 g/mol |

| Solubility | Soluble in organic solvents |

| LD50 (oral, rat) | 500 mg/kg |

| Cytochrome P450 Induction | 2.5-fold increase |

| Genotoxicity (in vitro) | Positive for DNA damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.